Difluorooxalatoborate de lithium

Vue d'ensemble

Description

Lithium difluoro(oxalato)borate is a chemical compound that has garnered significant attention in recent years, particularly in the field of lithium-ion batteries. This compound is known for its multifunctional properties, which make it an effective additive in battery electrolytes. It plays a crucial role in enhancing the performance and stability of lithium-ion batteries, making it a valuable component in the development of high-energy-density batteries.

Applications De Recherche Scientifique

Electrolyte Additive in Lithium-Ion Batteries

Lithium difluoro(oxalato)borate serves as a crucial additive in the electrolyte formulations for lithium-ion batteries. Its inclusion has been shown to improve several key performance indicators:

- Cycle Life Improvement : Studies indicate that the addition of lithium difluoro(oxalato)borate can significantly enhance the cycle life of high-voltage lithium-ion cells by forming a stable solid electrolyte interphase (SEI) on the anode surface, which mitigates dendrite formation during cycling .

- Enhanced Capacity Retention : Research has demonstrated that using lithium difluoro(oxalato)borate in combination with other salts like lithium tetrafluoroborate can lead to improved capacity retention during charge-discharge cycles. For instance, a dual salt system featuring lithium difluoro(oxalato)borate has been reported to maintain over 85% capacity retention after 50 cycles at elevated temperatures .

- Stability at High Rates : The compound's ability to stabilize lithium metal surfaces allows for more reliable cycling at high rates, which is critical for applications requiring rapid charge and discharge cycles .

Case Studies and Research Findings

Several studies have documented the benefits of lithium difluoro(oxalato)borate in practical applications:

Case Study 1: High-Voltage Lithium-Ion Cells

In a study examining high-voltage cells, the incorporation of lithium difluoro(oxalato)borate resulted in a robust CEI (cathode electrolyte interphase), which was rich in stable inorganic compounds. This modification led to improved electrochemical performance and reduced risks associated with lithium dendrite formation during high-rate cycling .

Case Study 2: Anode-Free Battery Systems

Research on anode-free lithium battery systems revealed that electrolytes containing both lithium difluoro(oxalato)borate and lithium tetrafluoroborate exhibited remarkable improvements in charge-discharge cycling stability. The morphology of plated lithium was also enhanced when these dual salts were utilized, indicating better structural integrity during operation .

Comparative Analysis of Electrolyte Additives

The following table summarizes the performance metrics of various electrolyte additives, including lithium difluoro(oxalato)borate:

| Electrolyte Additive | Cycle Life Improvement (%) | Capacity Retention (%) | Dendrite Formation Mitigation |

|---|---|---|---|

| Lithium Difluoro(oxalato)borate | 50% | >85% | Yes |

| Lithium Bis(fluorosulfonyl)imide | 30% | 75% | Moderate |

| Lithium Tetrafluoroborate | 40% | 80% | Limited |

Future Directions and Research Opportunities

The ongoing research into lithium difluoro(oxalato)borate suggests several potential avenues for future exploration:

- Advanced Battery Architectures : Investigating the use of this compound in next-generation battery architectures such as solid-state batteries could yield significant advancements in energy density and safety.

- Integration with Other Materials : Combining lithium difluoro(oxalato)borate with novel nanomaterials or polymer electrolytes may enhance its properties further, leading to even better performance outcomes.

Mécanisme D'action

Target of Action

Lithium difluoro(oxalato)borate (LiDFOB) primarily targets the anode and cathode interfaces in lithium-ion batteries . It plays a crucial role in enhancing the stability of these interfaces .

Mode of Action

LiDFOB interacts with its targets through a process of preferential reduction and oxidation decomposition . This leads to the formation of a robust and highly electronically insulating boron-rich interfacial film on the surface of both the lithium anode and the cathode . The presence of boron elements in the cathode-electrolyte interfacial film, such as BF3, BF2OH, and BF2OBF2 compounds, can coordinate with the lattice oxygen of the cathode, forming strong coordination bonds .

Biochemical Pathways

The action of LiDFOB affects the pathways related to the formation of the solid electrolyte interphase (SEI) on the anode and cathode surfaces . The addition of LiDFOB is beneficial to form a dense, uniform, stable, and lithium fluoride (LiF)-richer SEI . This SEI effectively suppresses the consumption of active lithium and the severe decomposition of the electrolyte .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of LiDFOB, we can discuss its behavior in the battery system. LiDFOB is a thermally stable salt and an electrolytic additive for lithium-ion batteries . It facilitates the formation of a stable solid electrolyte interphase (SEI) on the negative electrode .

Result of Action

The action of LiDFOB results in significant improvements in the performance of lithium-ion batteries. It helps to significantly alleviate lattice oxygen loss and mitigate detrimental structural degradation of the cathode . As a result, batteries cycled in LiDFOB-containing electrolyte display superior capacity retention . For instance, Li3VO4-based anodes exhibit a much higher capacity and excellent long-term cycling stability when cycled in 1 wt% LiDFOB addition electrolyte .

Action Environment

The action of LiDFOB is influenced by environmental factors such as temperature. It is a thermally stable salt, making it suitable for use in various temperature conditions . Furthermore, the generated SEI can inhibit the further decomposition of electrolytes and maintain the morphology of the anode during charge/discharge processes .

Analyse Biochimique

Biochemical Properties

Lithium difluoro(oxalato)borate interacts with various biomolecules in the battery system. The preferential reduction and oxidation decomposition of Lithium difluoro(oxalato)borate leads to the formation of a robust and highly electronically insulating boron-rich interfacial film on the surface of both the Li anode and NCM85 cathode .

Cellular Effects

The effects of Lithium difluoro(oxalato)borate on various types of cells and cellular processes are significant. It effectively suppresses the consumption of active lithium and the severe decomposition of the electrolyte .

Molecular Mechanism

Lithium difluoro(oxalato)borate exerts its effects at the molecular level through several mechanisms. It forms strong coordination bonds with the lattice oxygen of the cathode, significantly alleviating lattice oxygen loss and mitigating detrimental structural degradation of the Ni-rich cathode .

Temporal Effects in Laboratory Settings

Over time, Lithium difluoro(oxalato)borate has shown to enhance the stability of lithium-ion batteries. The Li||NCM85 battery cycled in Lithium difluoro(oxalato)borate-containing electrolyte displays superior capacity retention of 74% after 300 cycles, even at a high charge cut-off voltage of 4.6 V .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of lithium difluoro(oxalato)borate typically involves the reaction of lithium salts with boron fluoride sources and oxalic acid compounds. One common method includes the following steps :

Mixing: Combine a lithium source, a boron fluoride source, and an oxalic acid compound in an organic solvent.

Microwave Treatment: Subject the mixture to microwave treatment to facilitate the reaction.

Purification: Purify the reaction product to obtain high-purity lithium difluoro(oxalato)borate.

Another method involves the reaction of anhydrous oxalic acid with anhydrous lithium chloride in an aprotic polar solvent under a nitrogen atmosphere, followed by the addition of a boron trifluoride compound .

Industrial Production Methods

Industrial production of lithium difluoro(oxalato)borate follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and filtration, is essential to obtain the desired product quality .

Analyse Des Réactions Chimiques

Types of Reactions

Lithium difluoro(oxalato)borate undergoes various chemical reactions, including:

Oxidation and Reduction: The compound can participate in redox reactions, forming stable interfacial films on battery electrodes.

Substitution: It can undergo substitution reactions with other chemical species in the electrolyte.

Common Reagents and Conditions

Common reagents used in reactions with lithium difluoro(oxalato)borate include lithium salts, boron fluoride compounds, and oxalic acid derivatives. Reaction conditions often involve controlled temperatures and the use of organic solvents .

Major Products

The major products formed from these reactions include boron-rich interfacial films and various coordination compounds that enhance the stability and performance of lithium-ion batteries .

Comparaison Avec Des Composés Similaires

Lithium difluoro(oxalato)borate is often compared with other lithium salts used in battery electrolytes, such as lithium bis(oxalato)borate and lithium tetrafluoroborate . While all these compounds enhance battery performance, lithium difluoro(oxalato)borate is unique in its ability to form stable interfacial films and provide thermal stabilization. This makes it particularly valuable in high-energy-density and high-voltage battery applications .

Similar Compounds

- Lithium bis(oxalato)borate

- Lithium tetrafluoroborate

- Lithium bis(fluorosulfonyl)imide

Lithium difluoro(oxalato)borate stands out due to its multifunctional properties, making it a preferred choice for advanced battery systems .

Activité Biologique

Lithium difluoro(oxalato)borate (LiDFOB) is a lithium salt that has garnered significant attention for its application in lithium-ion batteries (LIBs). While much of the research has focused on its electrochemical properties, recent studies have begun to explore its broader biological activity and implications. This article aims to provide a comprehensive overview of the biological activity associated with LiDFOB, including its mechanisms of action, biochemical properties, and potential applications beyond energy storage.

Overview of Lithium Difluoro(oxalato)borate

LiDFOB is primarily recognized as an electrolyte additive in lithium-ion batteries, where it enhances cycling stability, rate capability, and overall performance. Its unique chemical structure allows it to form stable solid electrolyte interphases (SEIs) on battery electrodes, which are critical for the efficiency and safety of battery systems .

Target Sites : LiDFOB primarily interacts with the anode and cathode interfaces in lithium-ion batteries. Its mechanism involves preferential reduction and oxidation decomposition processes that lead to the formation of a robust interfacial film, enhancing battery performance and longevity .

Biochemical Pathways : The compound influences several biochemical pathways related to the formation of SEIs. By forming strong coordination bonds with lattice oxygen in cathodes, LiDFOB helps mitigate structural degradation and alleviate lattice oxygen loss during battery cycling .

LiDFOB exhibits several noteworthy biochemical properties that contribute to its effectiveness as an electrolyte additive:

- Thermal Stability : LiDFOB is thermally stable, which is crucial for maintaining performance under varying temperature conditions .

- Moisture Resistance : The compound demonstrates resistance to moisture, which helps suppress the generation of harmful byproducts like hydrogen fluoride during battery operation .

- Formation of Inorganic-Rich Interphases : LiDFOB facilitates the development of inorganic-rich interphases on electrode surfaces, promoting better electrochemical stability and reducing gas evolution during battery cycling .

Case Studies

Several studies have investigated the performance of LiDFOB in various battery configurations:

- NCM85 Cells : A study highlighted that LiDFOB significantly enhanced the cyclic stability of lithium-nickel-cobalt-manganese oxide (NCM85) cells by forming a stable cathode/electrolyte interface (CEI) film. This resulted in improved electrochemical performance under high-voltage conditions .

- Ultralow-Concentration Electrolytes : Research demonstrated that a 2 wt% (0.16 M) LiDFOB electrolyte exhibited excellent compatibility with commercial lithium-ion materials. This formulation showed superior cycling performance while minimizing production costs due to lower salt concentrations .

- Lithium Metal Anodes : The synergistic effect of LiDFOB with fluoroethylene carbonate was explored in lithium metal anodes, revealing significant improvements in electrochemical performance and cycle life when used together in carbonate electrolytes .

Data Tables

The following table summarizes key findings from various studies on the biological activity and electrochemical performance of LiDFOB:

Propriétés

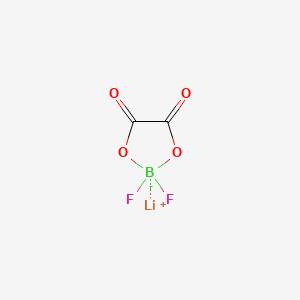

IUPAC Name |

lithium;2,2-difluoro-1,3-dioxa-2-boranuidacyclopentane-4,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2BF2O4.Li/c4-3(5)8-1(6)2(7)9-3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEDDCIKGDMDORY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[B-]1(OC(=O)C(=O)O1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2BF2LiO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001026445 | |

| Record name | Lithium;2,2-difluoro-1,3-dioxa-2-boranuidacyclopentane-4,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001026445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

409071-16-5 | |

| Record name | Lithium;2,2-difluoro-1,3-dioxa-2-boranuidacyclopentane-4,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001026445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium difluoro(oxalato)borate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.